RBC8 (RBC8) is a small molecule identified through protein structure analysis and virtual screening for its ability to bind to the inactive GDP-bound form of Ral GTPases. [] RalA and RalB are Ras-like GTPases involved in various cellular processes, including cell proliferation, migration, and survival. [] RBC8 has garnered significant attention in scientific research as a valuable tool to investigate the role of Ral GTPases in various biological processes, particularly in the context of cancer.
RBC8 functions by specifically binding to the inactive GDP-bound form of Ral GTPases. [] This interaction inhibits RalA and RalB from binding to their downstream effectors, thereby disrupting Ral-mediated signaling pathways. [, ] By blocking Ral GTPase activity, RBC8 has been shown to inhibit various cellular processes, including:
Inhibition of Cell Proliferation: RBC8 effectively reduces the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC), chronic myelogenous leukemia (CML), and oral squamous cell carcinoma. [, , ]
Suppression of Tumor Growth: In vivo studies demonstrate that RBC8 treatment leads to reduced tumor growth in xenograft models of HCC and CML. [, ]
Reduction in Cell Migration and Invasion: RBC8 effectively hinders the migratory and invasive capabilities of cancer cells, suggesting its potential in targeting metastasis. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5